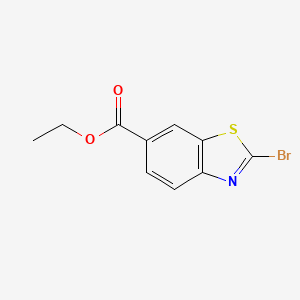

Ethyl 2-bromo-6-benzothiazolecarboxylate

Vue d'ensemble

Description

Ethyl 2-bromo-6-benzothiazolecarboxylate is a chemical compound with the formula C10H8BrNO2S . It is used in research and has a molecular weight of 286.15 .

Synthesis Analysis

The synthesis of Ethyl 2-bromo-6-benzothiazolecarboxylate involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at room temperature . A mixture of ethyl 2-aminobenzo[d]thiazole-6-carboxylate is added and the reaction suspension is stirred at room temperature for 1 hour . The resulting reaction mixture is quenched with a 1N HCl aqueous solution and extracted with CH2Cl2 . The combined organic layers are dried over MgSO4 and concentrated under reduced pressure . The crude product is purified on a silica gel column using a mixture of CH2Cl2-hexanes (4:1, v/v) as eluent to give ethyl 2-bromobenzo[d]thiazole-6-carboxylate as a white solid .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-6-benzothiazolecarboxylate consists of 15 heavy atoms and 9 aromatic heavy atoms . The fraction Csp3 is 0.2 and it has 3 rotatable bonds .Physical And Chemical Properties Analysis

Ethyl 2-bromo-6-benzothiazolecarboxylate has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . It is not an inhibitor of CYP2D6 and CYP3A4 . The Log Kp (skin permeation) is -5.48 cm/s . The Lipophilicity Log Po/w (iLOGP) is 2.8 . The water solubility Log S (ESOL) is -4.14, indicating that it is moderately soluble .Applications De Recherche Scientifique

Biochemistry and Medicinal Chemistry

Benzothiazoles, which include Ethyl 2-bromo-6-benzothiazolecarboxylate, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds, including Ethyl 2-bromo-6-benzothiazolecarboxylate, are related to green chemistry. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Anti-Cancer Activity

Benzothiazole compounds, including Ethyl 2-bromo-6-benzothiazolecarboxylate, have shown anti-cancer activity .

Anti-Bacterial Activity

Benzothiazole compounds have also demonstrated anti-bacterial activity .

Anti-Diabetic Activity

Benzothiazole compounds have shown potential in anti-diabetic activity .

Enzyme Inhibitors

Benzothiazole compounds have been used as inhibitors of several enzymes .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-bromo-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZQKEZCRZNJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476869 | |

| Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-6-benzothiazolecarboxylate | |

CAS RN |

99073-88-8 | |

| Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)

![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)